molecular formula H2MoS4-2 B108656 Tetrathiomolybdate CAS No. 16330-92-0

Tetrathiomolybdate

Cat. No.: B108656
CAS No.: 16330-92-0
M. Wt: 226.2 g/mol
InChI Key: VVRHUOPINLMZBL-UHFFFAOYSA-L
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Description

Tetrathiomolybdate is a chemical compound with the formula (NH₄)₂MoS₄. It is an important reagent in the chemistry of molybdenum and has been used as a building block in bioinorganic chemistry. This bright red ammonium salt is known for its ability to lower free copper levels in serum, making it a highly specific anticopper agent. It has been investigated for use in treating neurologic Wilson’s disease and fibrotic disorders .

Preparation Methods

Tetrathiomolybdate is typically prepared by treating solutions of molybdate ([MoO₄]²⁻) with hydrogen sulfide in the presence of ammonia. The reaction can be represented as follows:

(NH4)2MoO4+4H2S(NH4)2MoS4+4H2O(NH₄)₂MoO₄ + 4H₂S → (NH₄)₂MoS₄ + 4H₂O (NH4​)2​MoO4​+4H2​S→(NH4​)2​MoS4​+4H2​O

This method involves the sulfiding of an aqueous ammoniacal ammonium heptamolybdate .

In industrial settings, the preparation of this compound may involve controlled thermal conversion processes. For example, ammonium this compound can be thermally decomposed to form molybdenum disulfide (MoS₂) through intermediate stages involving molybdenum trisulfide (MoS₃). This process is typically carried out under an inert atmosphere at elevated temperatures .

Comparison with Similar Compounds

Biological Activity

Tetrathiomolybdate (TM) is a copper-chelating agent that has garnered attention for its therapeutic potential beyond its initial use in treating Wilson's disease, a genetic disorder characterized by copper accumulation. Recent research has highlighted TM's biological activity, particularly its anti-cancer and anti-inflammatory properties. This article explores the mechanisms of action, clinical findings, and potential applications of TM in various medical contexts.

1. Copper Chelation and Antiangiogenic Properties
TM functions primarily as a copper chelator, which is crucial in regulating angiogenesis—the formation of new blood vessels from existing ones. Copper is essential for angiogenesis; thus, its depletion via TM can inhibit tumor growth. Studies have demonstrated that TM reduces levels of vascular endothelial growth factor (VEGF), a key player in angiogenesis, thereby limiting tumor vascularization and growth .

2. Modulation of Immune Response
TM has been shown to influence immune responses in the tumor microenvironment (TME). In a phase II study involving patients with triple-negative breast cancer, TM treatment resulted in decreased collagen cross-linking and increased degradation markers, suggesting an altered TME conducive to immune infiltration . Preclinical studies also reported reduced myeloid-derived suppressor cells and enhanced CD4+ T-cell activity following TM administration .

3. Anti-inflammatory Effects
Research indicates that TM may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation. For instance, in APP/PS1 transgenic mice models of Alzheimer's disease, TM treatment led to reduced expression of pro-inflammatory cytokines such as TNF-α and iNOS, suggesting its potential role in managing neuroinflammation .

Case Studies and Trials

  • Breast Cancer
    A notable phase II clinical trial investigated the efficacy of TM in patients with high-risk triple-negative breast cancer. Results showed promising survival rates and changes in collagen processing within the TME, indicating that TM might enhance immune responses against tumors .
  • Ovarian Cancer
    In ovarian cancer models, TM was found to sensitize cancer cells to chemotherapy agents like cisplatin by increasing reactive oxygen species (ROS) levels and inhibiting antioxidant mechanisms . This suggests that TM may enhance the effectiveness of existing cancer therapies.
  • Neurodegenerative Diseases
    Studies have explored TM's role in reducing inflammation associated with neurodegenerative diseases. Its ability to suppress microglial activation indicates potential therapeutic applications for conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study/Trial Condition Findings
Phase II Trial Triple-negative breast cancerImproved survival rates; altered TME with decreased collagen cross-linking
Preclinical Study Her2/neu-induced tumorsInhibition of tumor growth; maintained transformed cells in a dormant state
Ovarian Cancer Study Ovarian cancerEnhanced efficacy of cisplatin; increased ROS levels
Neuroinflammation Study Alzheimer's diseaseReduced pro-inflammatory cytokines; modulation of microglial activation

Properties

Key on ui mechanism of action

Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF).

CAS No.

16330-92-0

Molecular Formula

H2MoS4-2

Molecular Weight

226.2 g/mol

IUPAC Name

bis(sulfanylidene)molybdenum;sulfanide

InChI

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2

InChI Key

VVRHUOPINLMZBL-UHFFFAOYSA-L

SMILES

[SH-].[SH-].S=[Mo]=S

Canonical SMILES

[SH-].[SH-].S=[Mo]=S

melting_point

300 °C with decomposition

Key on ui other cas no.

16330-92-0

Related CAS

18198-15-7 (di-hydrochloride salt)

Synonyms

ammonium tetrathiomolybdate
ATN-224
tetrathiomolybdate
tetrathiomolybdate bis-choline salt
tetrathiomolybdate, dipotassium salt
tetrathiomolybdate, disodium salt
thiomolybdate
TTM cpd

Origin of Product

United States

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